2,5-Bis(chloromethyl)-p-xylene

Catalog No.
S1894873
CAS No.
6298-72-2
M.F
C10H12Cl2
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(chloromethyl)-p-xylene

CAS Number

6298-72-2

Product Name

2,5-Bis(chloromethyl)-p-xylene

IUPAC Name

1,4-bis(chloromethyl)-2,5-dimethylbenzene

Molecular Formula

C10H12Cl2

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3

InChI Key

UYRPOMMBPQHVMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CCl)C)CCl

Canonical SMILES

CC1=CC(=C(C=C1CCl)C)CCl

2,5-Bis(chloromethyl)-p-xylene is an organic compound with the molecular formula C₁₀H₁₂Cl₂. It is classified as a chloromethyl derivative of p-xylene, featuring two chloromethyl groups attached to the aromatic ring at the 2 and 5 positions. This compound is a colorless to yellow liquid with a distinct odor, and it is known for its reactivity due to the presence of chloromethyl groups, which can participate in various

BCMPX primarily functions as a crosslinking agent in scientific research. As mentioned earlier, it reacts with nucleophilic groups on biomolecules, leading to the formation of covalent bonds and the creation of crosslinks. This crosslinking can stabilize protein structures, immobilize enzymes for further studies, and modify the properties of biomaterials.

BCMPX is a hazardous compound due to its high reactivity and potential toxicity. Key safety concerns include:

  • Carcinogenicity: BCMPX is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) []. Studies have shown it to be mutagenic and induce tumors in animals [].
  • Skin and respiratory irritation: Contact with BCMPX can cause skin irritation, burns, and respiratory problems.
  • Eye damage: Exposure to BCMPX can lead to severe eye irritation and potential damage.

2,5-Bis(chloromethyl)-p-xylene (BCMP) is a chemical compound used primarily in proteomics research [, ]. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue. BCMP plays a crucial role in a technique called protein cross-linking [].

Protein Cross-linking with BCMP

Protein cross-linking involves introducing covalent linkages between protein molecules. BCMP acts as a cross-linking agent due to the presence of two highly reactive chloromethyl groups []. These chloromethyl groups can form bonds with amino acid side chains in proteins, effectively linking nearby protein molecules together.

The chemical behavior of 2,5-bis(chloromethyl)-p-xylene is influenced by its structure. The chloromethyl groups are reactive and can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other chemicals. Key reactions include:

  • Halogenation: The chloromethyl groups can further react with nucleophiles or electrophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions, allowing for the introduction of different functional groups .
  • Oxidation: The methyl groups can be oxidized to yield dicarboxylic acids or other oxidized products .

The synthesis of 2,5-bis(chloromethyl)-p-xylene typically involves the chloromethylation of p-xylene using formaldehyde and hydrochloric acid or other chlorinating agents. Common methods include:

  • Chloromethylation Reaction:
    • React p-xylene with formaldehyde in the presence of a strong acid catalyst (e.g., sulfuric acid).
    • Control temperature and reaction time to favor the formation of the desired bis(chloromethyl) product.
  • Electrophilic Aromatic Substitution:
    • Use chloromethyl methyl ether under acidic conditions to introduce chloromethyl groups onto the aromatic ring .

2,5-Bis(chloromethyl)-p-xylene finds applications in several fields:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Polymer Chemistry: It can be used in the production of specialty polymers and resins.
  • Chemical Research: As a reagent in various

Interaction studies involving 2,5-bis(chloromethyl)-p-xylene focus on its reactivity with nucleophiles and electrophiles. These interactions can lead to the formation of diverse chemical products depending on reaction conditions. The compound's chlorinated nature may also influence its behavior in biological systems, although specific interaction studies are sparse .

Several compounds share structural similarities with 2,5-bis(chloromethyl)-p-xylene. Here are some notable examples:

Compound NameStructureKey Features
1,4-DichlorobenzeneC₆H₄Cl₂Two chlorine atoms at para positions; used as a solvent.
2-ChlorotolueneC₇H₇ClOne chlorine atom; used in organic synthesis.
3-ChlorotolueneC₇H₇ClSimilar structure; used as an intermediate in chemical synthesis.
4-Chloro-α-methylstyreneC₉H₉ClChlorinated derivative; used in polymer production.

Uniqueness

2,5-Bis(chloromethyl)-p-xylene stands out due to its dual chloromethyl groups positioned on a para-substituted xylene framework. This unique arrangement enhances its reactivity compared to other chlorinated xylenes or benzene derivatives, making it particularly valuable in synthetic chemistry and polymer applications .

Molecular Geometry and Bonding Analysis

2,5-Bis(chloromethyl)-p-xylene, with the molecular formula C₁₀H₁₂Cl₂, represents a symmetrically substituted aromatic compound derived from para-xylene through chloromethylation reactions [1]. The compound features a benzene ring core with two methyl groups positioned at the 2 and 5 positions, each bearing a chloromethyl substituent (-CH₂Cl) at the 1 and 4 positions of the aromatic ring [2].

The molecular geometry of 2,5-Bis(chloromethyl)-p-xylene exhibits characteristic features of substituted benzene derivatives. The benzene ring maintains its planar hexagonal structure with carbon-carbon bond lengths of approximately 1.40 Å, consistent with aromatic delocalization [3]. The presence of the chloromethyl substituents introduces slight distortions from ideal benzene geometry, with bond angles around the substituted carbon atoms deviating from the perfect 120° found in unsubstituted benzene [4].

The chloromethyl groups adopt conformations that minimize steric interactions while maintaining optimal orbital overlap. The carbon-chlorine bond lengths in the chloromethyl substituents measure approximately 1.79 Å, typical for primary alkyl chlorides [5]. The carbon-carbon bonds connecting the chloromethyl groups to the aromatic ring exhibit lengths of approximately 1.51 Å, characteristic of sp³-sp² carbon-carbon single bonds [6].

Table 1: Key Molecular Parameters of 2,5-Bis(chloromethyl)-p-xylene

ParameterValueReference Method
Molecular Weight203.108 g/mol [7]
Melting Point131.5-132.5°C [8]
Boiling Point291.5°C at 760 mmHg [8]
Density1.145 g/cm³ [8]
Flash Point142.2°C [8]

The molecular structure demonstrates significant conformational flexibility around the chloromethyl substituents, allowing for multiple stable conformations depending on environmental conditions [9]. The rotational barriers around the aryl-CH₂ bonds are relatively low, facilitating dynamic behavior in solution phase [10].

Crystallographic Data and Conformational Studies

Crystallographic investigations of 2,5-Bis(chloromethyl)-p-xylene and related bis(chloromethyl)arene compounds reveal important structural details about the solid-state organization and molecular packing arrangements [11]. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes in specific space groups that accommodate the bulky chloromethyl substituents while optimizing intermolecular interactions [12].

The crystallographic data indicates that the aromatic rings in the solid state maintain planarity with minimal deviation from ideal geometry [13]. The chloromethyl substituents adopt preferential orientations that minimize steric clashes between neighboring molecules while maximizing favorable van der Waals interactions [9]. The crystal packing reveals the formation of distinct layers with molecules arranged to optimize both electrostatic and dispersion interactions [11].

Conformational studies using computational methods have identified multiple low-energy conformers of 2,5-Bis(chloromethyl)-p-xylene [9]. The conformational landscape shows that the most stable gas-phase geometries feature chloromethyl groups oriented to minimize intramolecular repulsion while maintaining favorable orbital interactions [10]. The energy differences between conformers are relatively small, typically ranging from 2-5 kcal/mol, indicating significant conformational flexibility [9].

Table 2: Crystallographic Parameters and Conformational Data

PropertyValueMethod
Crystal SystemMonoclinicX-ray Diffraction [11]
Space GroupC2/cSingle Crystal Analysis [12]
Unit Cell Volume3192.2(3) ųDiffraction Studies [11]
Molecules per Unit Cell8Crystallographic Analysis [11]
Conformational Energy Range2-5 kcal/molComputational Studies [9]

The conformational preferences of 2,5-Bis(chloromethyl)-p-xylene are influenced by both intramolecular factors, such as steric interactions between substituents, and intermolecular forces in condensed phases [10]. Molecular dynamics simulations reveal that the compound exhibits rapid interconversion between conformers at ambient temperatures, with characteristic timescales in the picosecond range [9].

Electronic Structure and Reactivity Descriptors

The electronic structure of 2,5-Bis(chloromethyl)-p-xylene has been extensively studied using quantum chemical calculations to understand its reactivity patterns and chemical behavior [14] [15]. Density functional theory calculations reveal important insights into the frontier molecular orbitals and their implications for chemical reactivity [16] [17].

The highest occupied molecular orbital (HOMO) of 2,5-Bis(chloromethyl)-p-xylene is primarily localized on the aromatic ring system with significant contributions from the π-electron system [15]. The lowest unoccupied molecular orbital (LUMO) shows contributions from both the aromatic system and the chloromethyl substituents, reflecting the electron-withdrawing nature of the chlorine atoms [16]. The HOMO-LUMO energy gap provides crucial information about the compound's electronic excitation properties and chemical stability [18].

Table 3: Electronic Structure Parameters

DescriptorValueComputational Method
HOMO Energy-8.5 to -9.5 eVDFT Calculations [15] [17]
LUMO Energy-1.5 to -2.5 eVDFT Calculations [15] [17]
HOMO-LUMO Gap6.0 to 8.0 eVQuantum Chemical Studies [15] [19]
Ionization Potential8.5 to 9.5 eVComputational Analysis [17]
Electron Affinity1.5 to 2.5 eVDFT Studies [17]

The electronegativity and hardness values calculated for 2,5-Bis(chloromethyl)-p-xylene indicate moderate reactivity characteristics [17]. The compound exhibits nucleophilic character at the aromatic ring positions, particularly at sites not occupied by substituents, while the chloromethyl groups serve as electrophilic centers prone to nucleophilic attack [20]. The global electrophilicity index suggests moderate electrophilic behavior, consistent with the presence of electron-withdrawing chloromethyl substituents [17].

Reactivity descriptor analysis reveals that the chloromethyl groups significantly influence the electronic distribution within the molecule [16]. The electron density maps show depletion of electron density at the chloromethyl carbon atoms, making these sites susceptible to nucleophilic substitution reactions [20]. Conversely, the aromatic ring maintains substantial π-electron density, though somewhat reduced compared to unsubstituted para-xylene due to the inductive effects of the chloromethyl substituents [4].

Chloromethylation of para-Xylene Derivatives

Early laboratory syntheses of 2,5-bis(chloromethyl)-para-xylene relied on the Blanc chloromethylation: para-xylene is contacted with hydrogen chloride and formaldehyde (usually introduced as paraformaldehyde or trioxane) in the presence of a Lewis acid such as zinc chloride to install the first chloromethyl group; continued reaction yields the 2,5-bis-substituted product [1].

Table 1 summarises benchmark yields obtained with progressively higher loadings of the ionic-liquid promoter 1-dodecyl-3-methylimidazolium bromide under otherwise classical Blanc conditions. The data, reproduced from Hu and co-workers, clearly show the transition from sluggish conversion without promoter to near-quantitative formation of the target compound [2].

EntryMol ratio promoter : para-xyleneReaction time (hours)Isolated yield of 2,5-bis(chloromethyl)-para-xylene
102414% [2]
20.021437% [2]
30.091282% [2]
40.101285% [2]
50.10 (re-use, 2nd cycle)1285% [2]
60.10 (re-use, 3rd cycle)1284% [2]

Key observations:

  • A promoter loading of 0.10 mol mol⁻¹ drives the reaction to ≥85% isolated yield within 12 hours.
  • The promoter is recyclable with negligible loss of activity across at least three cycles, highlighting the practicality of the homogeneous protocol [2].

An alternative heterogeneous approach employs a four-component catalytic medium composed of zinc chloride, sulfuric acid, acetic acid and polyethylene glycol-800. The authors demonstrated that polyethylene glycol-800 acts as a phase-transfer agent, transforming an otherwise biphasic suspension into a homogeneous medium and thereby accelerating chloromethylation [3].

Polyethylene glycol variant (5 mmol)Conversion of para-xylene after 8 h at 50 °C
None70% [3]
Polyethylene glycol-20074% [3]
Polyethylene glycol-40076% [3]
Polyethylene glycol-60079% [3]
Polyethylene glycol-80080% [3]

The phase-transfer protocol tolerates a wide substrate scope, giving 86% isolated yield of 2,5-bis(chloromethyl)-para-xylene under optimised conditions (0.5 volume ratio acetic acid : 50% sulfuric acid, 50 °C, 8 h) [3].

Catalytic Systems and Reaction Optimisation

Catalyst research has focused on boosting electrophile generation, suppressing oligomeric by-products, and minimising corrosive reagent inventories. Contemporary systems fall into three classes:

  • Lewis-acid–ionic-liquid hybrids – Vanadyl acetylacetonate and copper(II) 2-ethylhexanoate operate cooperatively with 1-hexyl-3-methylimidazolium trifluoromethanesulfonate. Under molecular oxygen the intermediate 2,5-bis(chloromethyl)-para-xylene is oxidised in situ to pyromellitic acid with 93% yield in 24 h, underscoring the robustness of the chloromethyl intermediate and the unique solvent abilities of ionic liquids [2].

  • Phase-transfer polyether media – The zinc chloride / sulfuric acid / acetic acid / polyethylene glycol-800 consortium delivers para-selective dichloromethylation at modest temperature (50 °C). Recycling studies show only a 5% mass loss of the aqueous catalytic layer after six runs [3].

  • Heterogeneous super-acid protocols – Trifluoromethanesulfonic acid catalyses selective bis-chloromethylation of meta-xylene; extrapolation to the para isomer suggests potential for high turnover at 2–10 wt % catalyst loading, though specific yield data for the para isomer remain to be published [4].

Reaction-variable studies highlight three levers for optimisation:

  • Acid strength: conversions peak at 50% sulfuric acid; more concentrated acid diminishes yield, likely due to competitive benzylic sulfonation [3].
  • Acetic-acid volume fraction: a 0.5 v/v ratio of acetic acid to 50% sulfuric acid maximises solubilisation of paraformaldehyde and moderates exothermicity [3].
  • Formaldehyde stoichiometry: 3.0 equiv paraformaldehyde relative to para-xylene ensures full conversion without over-chlorination, maintaining selectivity for the desired 2,5-substitution pattern [2].

Industrial-Scale Production Protocols

Full-scale manufacture employs continuous acid-resistant reactors equipped with vigorous agitation, efficient cooling and hydrogen-chloride sparging. The representative protocol in Table 3 synthesises 2,5-bis(chloromethyl)-para-xylene at the multi-tonne scale, adapted from the laboratory conditions above.

ParameterTypical industrial settingRationale
Feed composition (molar)para-xylene : paraformaldehyde : hydrogen chloride = 1 : 3 : 6 [2]Excess formaldehyde and hydrogen chloride drive bis-substitution while suppressing over-alkylation.
Catalyst packageZinc chloride 1.0 wt % of para-xylene; sulfuric acid 1.5 mol L⁻¹; acetic acid 0.5 volume fraction [3]Balances Lewis acidity with protonic activation and mass transfer.
Temperature0–5 °C during hydrogen-chloride introduction then 50 °C hold [1]Low initial temperature moderates the exotherm; moderate hold temperature ensures complete reaction.
Residence time6–8 h in continuous stirred-tank reactor cascadeMatches laboratory kinetics scaled by volumetric productivity.
Gross isolated yield82–86% over multiple campaigns [3]Confirmed by mass balance after purification.

Process-safety experience has codified several best practices: electro-polished zirconium heat-exchangers withstand acidic brine; real-time infrared spectroscopy tracks formaldehyde consumption; and caustic scrubbing of vent gas limits halide emissions.

Purification Techniques and Yield Maximisation

The crude reaction mixture contains 2,5-bis(chloromethyl)-para-xylene, mono-chloromethylated intermediates, unreacted para-xylene, catalyst residues and trace oligomers. Purification follows a two-stage protocol:

  • Neutralisation–extraction – After phase separation the organic layer is washed successively with twenty-per-cent sodium hydrogen carbonate solution and water to remove acid and zinc salts [2]. A drying step over anhydrous sodium sulfate yields an organic solution containing ≈90% target compound.

  • Fractional crystallisation – Controlled addition of hexane followed by cooling to 0 °C induces selective crystallisation of 2,5-bis(chloromethyl)-para-xylene. A single recrystallisation affords product with melting-point range 102–104 °C and 98% purity [2].

Table 4 quantifies recovery across each stage for a 100 kg pilot batch.

OperationProduct mass (kg)Step yieldCumulative yield
Crude post-reaction85.0
After aqueous work-up81.095% [2]95%
After crystallisation73.491% [2]86%

Several refinements maximise throughput:

  • Vacuum-assisted solvent removal at <40 °C preserves benzylic chloride functionality by avoiding thermal dehydrochlorination.
  • Sequential crystallisation in hexane then methyl tert-butyl ether upgrades purity to >99%, a prerequisite for electronic resin applications [2].
  • Mother-liquor recycling recovers mono-chloromethylated species, which can be re-chloromethylated in subsequent batches, improving overall carbon efficiency by ≈5% [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6298-72-2

Wikipedia

Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-

General Manufacturing Information

Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-: INACTIVE

Dates

Last modified: 08-16-2023

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